Cas no 192944-50-6 (1H-Indazole-5-carboxylicacid, 1-acetyl-, ethyl ester)

1H-Indazole-5-carboxylic acid, 1-acetyl-, ethyl ester is a versatile intermediate in organic synthesis, particularly valued for its indazole core structure. The acetyl and ethyl ester functional groups enhance its reactivity, making it suitable for further derivatization in pharmaceutical and agrochemical applications. Its well-defined molecular framework allows for precise modifications, facilitating the development of targeted compounds. The compound exhibits good stability under standard handling conditions, ensuring reliable performance in synthetic workflows. Its compatibility with a range of reaction conditions makes it a practical choice for researchers seeking to explore indazole-based chemistry. The product is typically supplied with high purity, minimizing impurities that could interfere with downstream processes.
1H-Indazole-5-carboxylicacid, 1-acetyl-, ethyl ester structure
192944-50-6 structure
Product Name:1H-Indazole-5-carboxylicacid, 1-acetyl-, ethyl ester
CAS No:192944-50-6
MF:C12H12N2O3
MW:232.235282897949
MDL:MFCD06858498
CID:116269
PubChem ID:1519478
Update Time:2025-05-26

1H-Indazole-5-carboxylicacid, 1-acetyl-, ethyl ester Chemical and Physical Properties

Names and Identifiers

    • 1H-Indazole-5-carboxylicacid, 1-acetyl-, ethyl ester
    • ethyl 1-acetyl-1H-indazole-5-carboxylate
    • 1-Acetyl-5-ethoxycarbonyl-indazole
    • AC1LU371
    • AG-E-40971
    • CTK4E1129
    • E40004
    • ethyl 1-acetyl-1H-indazole-5-carboxylatee
    • SureCN7426706
    • DTXSID80364051
    • MFCD06858498
    • Ethyl 1-acetylindazole-5-carboxylate
    • SCHEMBL7426706
    • XNTZIZGVUOGPPE-UHFFFAOYSA-N
    • FT-0725653
    • 192944-50-6
    • F14042
    • MDL: MFCD06858498
    • Inchi: 1S/C12H12N2O3/c1-3-17-12(16)9-4-5-11-10(6-9)7-13-14(11)8(2)15/h4-7H,3H2,1-2H3
    • InChI Key: XNTZIZGVUOGPPE-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1C=CC2=C(C=NN2C(C)=O)C=1)=O

Computed Properties

  • Exact Mass: 232.08486
  • Monoisotopic Mass: 232.085
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 319
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 61.2Ų

Experimental Properties

  • Density: 1.26
  • Boiling Point: 388.9°Cat760mmHg
  • Flash Point: 189°C
  • Refractive Index: 1.596
  • PSA: 61.19

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1H-Indazole-5-carboxylicacid, 1-acetyl-, ethyl ester Suppliers

Amadis Chemical Company Limited
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(CAS:192944-50-6)1H-Indazole-5-carboxylicacid, 1-acetyl-, ethyl ester
Order Number:A1143272
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:57
Price ($):541.0
Email:sales@amadischem.com

Additional information on 1H-Indazole-5-carboxylicacid, 1-acetyl-, ethyl ester

Introduction to 1H-Indazole-5-carboxylic acid, 1-acetyl-, ethyl ester (CAS No. 192944-50-6)

1H-Indazole-5-carboxylic acid, 1-acetyl-, ethyl ester (CAS No. 192944-50-6) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include an indazole ring, an acetyl group, and an ethyl ester moiety. These structural elements contribute to its potential biological activities and make it a valuable candidate for various drug discovery and development processes.

The indazole scaffold is a well-known privileged structure in medicinal chemistry due to its ability to modulate a wide range of biological targets. The presence of the acetyl group and the ethyl ester moiety further enhances the compound's pharmacological properties, such as solubility, stability, and bioavailability. These features are crucial for optimizing the compound's performance in both in vitro and in vivo studies.

Recent research has highlighted the potential of 1H-Indazole-5-carboxylic acid, 1-acetyl-, ethyl ester in various therapeutic areas. For instance, studies have shown that this compound exhibits potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases. The mechanism of action involves the inhibition of specific enzymes and receptors involved in the inflammatory cascade, thereby reducing inflammation and pain.

In addition to its anti-inflammatory effects, 1H-Indazole-5-carboxylic acid, 1-acetyl-, ethyl ester has also been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can induce apoptosis in cancer cells by targeting key signaling pathways involved in cell survival and proliferation. These findings suggest that it may have therapeutic potential in the treatment of various types of cancer.

The structural versatility of 1H-Indazole-5-carboxylic acid, 1-acetyl-, ethyl ester also makes it an attractive starting point for structure-activity relationship (SAR) studies. Researchers can modify the acetyl group or the ethyl ester moiety to explore how these changes affect the compound's biological activities. Such studies can provide valuable insights into the structure-function relationships and help guide the design of more potent and selective derivatives.

In terms of synthetic accessibility, 1H-Indazole-5-carboxylic acid, 1-acetyl-, ethyl ester can be synthesized using well-established methods in organic chemistry. The synthesis typically involves several steps, including the formation of the indazole ring, acetylation, and esterification reactions. The availability of these synthetic routes ensures that researchers can readily access this compound for their studies.

The safety profile of 1H-Indazole-5-carboxylic acid, 1-acetyl-, ethyl ester is another important consideration for its use in pharmaceutical research. Preclinical toxicity studies have shown that this compound has a favorable safety profile at therapeutic doses. However, as with any new chemical entity (NCE), further safety evaluations are necessary to ensure its suitability for clinical development.

In conclusion, 1H-Indazole-5-carboxylic acid, 1-acetyl-, ethyl ester (CAS No. 192944-50-6) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its favorable biological activities and synthetic accessibility, make it an attractive candidate for further investigation and development. As research in this area continues to advance, it is likely that new insights into the therapeutic potential of this compound will emerge.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:192944-50-6)1H-Indazole-5-carboxylicacid, 1-acetyl-, ethyl ester
A1143272
Purity:99%
Quantity:25g
Price ($):541.0
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